JNJ-10181457

Drug Metabolism CYP Inhibition ADME-Tox

JNJ-10181457 (hydrochloride salt CAS 544707-20-2) is a potent, brain-penetrant histamine H3 receptor antagonist and inverse agonist. As a non-imidazole compound, it avoids the well-documented cytochrome P450 (CYP) inhibition liabilities commonly associated with imidazole-containing H3 antagonists.

Molecular Formula C20H28N2O
Molecular Weight 312.4 g/mol
CAS No. 1188547-18-3
Cat. No. B8055905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-10181457
CAS1188547-18-3
Molecular FormulaC20H28N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3
InChIInChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2
InChIKeyHDRIBIYPLKZUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of JNJ-10181457 (CAS 1188547-18-3): A Non-Imidazole Histamine H3 Receptor Antagonist


JNJ-10181457 (hydrochloride salt CAS 544707-20-2) is a potent, brain-penetrant histamine H3 receptor antagonist and inverse agonist [1]. As a non-imidazole compound, it avoids the well-documented cytochrome P450 (CYP) inhibition liabilities commonly associated with imidazole-containing H3 antagonists [2]. In vitro, JNJ-10181457 demonstrates high affinity for the human H3 receptor with a pKi of 8.93 (Ki = 1.17 nM) and for the rat H3 receptor with a pKi of 8.15 (Ki = 7.08 nM) .

Rationale for Sourcing JNJ-10181457 Over Other H3 Antagonists


Generic substitution among histamine H3 receptor antagonists is scientifically unsound due to substantial inter-compound variability in key parameters. Critical procurement differentiators include: (1) **Chemical Scaffold**: The non-imidazole core of JNJ-10181457 mitigates CYP inhibition risk, a major drawback of earlier imidazole-based antagonists like thioperamide [1]; (2) **Neurotransmitter Selectivity**: Unlike some analogs that broadly elevate monoamines, JNJ-10181457 demonstrates specific enhancement of cortical acetylcholine and norepinephrine without increasing dopamine release ; (3) **Radioligand Binding Profile**: In vivo PET imaging studies revealed that radiolabeled JNJ-10181457 lacked clear specific binding, contrasting with the robust, quantifiable binding of radioligands like GSK189254 [2]. These intrinsic chemical and pharmacological differences directly impact experimental reproducibility and data interpretation, making informed selection essential.

Quantitative Differentiation of JNJ-10181457: Head-to-Head and Cross-Study Evidence


Scaffold Advantage: Non-Imidazole vs. Imidazole H3 Antagonists

JNJ-10181457 possesses a non-imidazole chemical scaffold, a key structural distinction from earlier imidazole-containing H3 antagonists such as thioperamide. This difference is directly linked to a reduced risk of cytochrome P450 (CYP) enzyme inhibition [1]. While quantitative CYP inhibition data for JNJ-10181457 are not specified in the available literature, it is a well-established class-level inference that imidazole groups confer a high propensity for CYP inhibition, a major liability avoided by non-imidazole designs [1].

Drug Metabolism CYP Inhibition ADME-Tox Medicinal Chemistry

Neurotransmitter Selectivity: JNJ-10181457 vs. Broader Monoamine Release

In rat frontal cortex microdialysis studies, JNJ-10181457 selectively increased extracellular acetylcholine and norepinephrine levels but did not stimulate dopamine release . This contrasts with other H3 antagonists like ciproxifan and thioperamide, which have been shown to modulate dopamine in addition to histamine and norepinephrine, albeit with varying effects depending on the brain region and experimental conditions [1].

Neurochemistry Microdialysis Dopamine Cognition

Comparative Efficacy in Scopolamine-Induced Cognitive Deficit Model

In a translational rat model of cognitive impairment (delayed non-matching to position, DNMTP), JNJ-10181457 (10 mg/kg, i.p.) significantly reversed scopolamine-induced (0.06 mg/kg, i.p.) memory deficits, normalizing performance to near-control levels [1]. Importantly, this efficacy was comparable to that of the acetylcholinesterase inhibitor donepezil (1 mg/kg, i.p.) [1]. This provides a benchmark for its pro-cognitive potency against a clinically validated standard-of-care.

Cognition Working Memory Delayed Non-Matching to Position Acetylcholine

Behavioral Equivalence in Methamphetamine-Induced Hyperlocomotion

JNJ-10181457 exhibits similar in vivo efficacy to the clinically approved H3 antagonist/inverse agonist pitolisant. In a mouse model of methamphetamine-induced hyperlocomotion, pretreatment with JNJ-10181457 (5 or 10 mg/kg) or pitolisant (5 or 10 mg/kg) both resulted in a significant, comparable reduction in hyperlocomotion compared to vehicle-pretreated controls [1]. No significant change in locomotion was observed in mice pretreated with either compound alone, confirming the specificity of the effect [1].

Behavioral Pharmacology Addiction Psychostimulant Histamine

Comparative Efficacy in Ethanol Reward Model

Both JNJ-10181457 and the H3 antagonist ciproxifan are effective at inhibiting the rewarding properties of ethanol in the conditioned place preference (CPP) paradigm in DBA/2J mice [1]. This parallel efficacy in a key model of alcohol reinforcement suggests that JNJ-10181457, like ciproxifan, is a suitable tool for investigating the role of H3 receptors in ethanol-seeking behavior.

Alcohol Use Disorder Conditioned Place Preference Reward Addiction

Validated Application Scenarios for JNJ-10181457 in Neuroscience Research


Investigating Cholinergic Mechanisms of Cognition

Use JNJ-10181457 as a selective tool to enhance cortical acetylcholine and norepinephrine without affecting dopamine. This profile is ideal for experiments aiming to dissect the specific roles of these neurotransmitters in working memory and learning, as validated by its efficacy in the scopolamine-reversal DNMTP task [1].

Modeling Novel Therapeutics for Psychostimulant Use Disorder

Employ JNJ-10181457 in preclinical models of methamphetamine abuse. Its demonstrated ability to attenuate METH-induced hyperlocomotion to a degree comparable to the clinical compound pitolisant [2] positions it as a reliable research tool for exploring H3-mediated interventions for psychostimulant addiction.

Probing H3 Receptor Function in Neuroinflammation and Mood

Leverage JNJ-10181457's activity as an inverse agonist to study the role of H3 receptors on microglial function. The compound has been shown to modulate microglial chemotaxis, phagocytosis, and pro-inflammatory cytokine production in vivo, and to improve depression-like behaviors in the LPS-induced model [3].

Avoiding Pharmacokinetic Confounds in Polypharmacy Studies

Select JNJ-10181457 for studies requiring co-administration of multiple compounds or where ADME-Tox properties are a primary focus. Its non-imidazole structure provides a clear advantage over earlier imidazole-based H3 antagonists by minimizing the risk of CYP-mediated drug-drug interactions [4], thereby reducing experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-10181457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.